

A Comprehensive Toxicological Profile of Pyriminostrobin and its Metabolites

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Compound of Interest

Compound Name: *Pyriminostrobin*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract **Pyriminostrobin** is a synthetic acaricide and insecticide belonging to the strobilurin class of agrochemicals.[1][2] Like other compounds in this class, its primary mode of action is the inhibition of mitochondrial respiration, a critical cellular process.[1] A thorough understanding of its toxicological profile is essential for assessing its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the known toxicological data for **Pyriminostrobin**, drawing comparisons with related strobilurin compounds due to the limited publicly available data on **Pyriminostrobin** itself. It covers the mechanism of action, toxicokinetics, and various toxicological endpoints, including acute, chronic, genetic, and developmental toxicity. This document also details common experimental protocols used in toxicological assessments and visualizes key pathways and workflows to support further research and development.

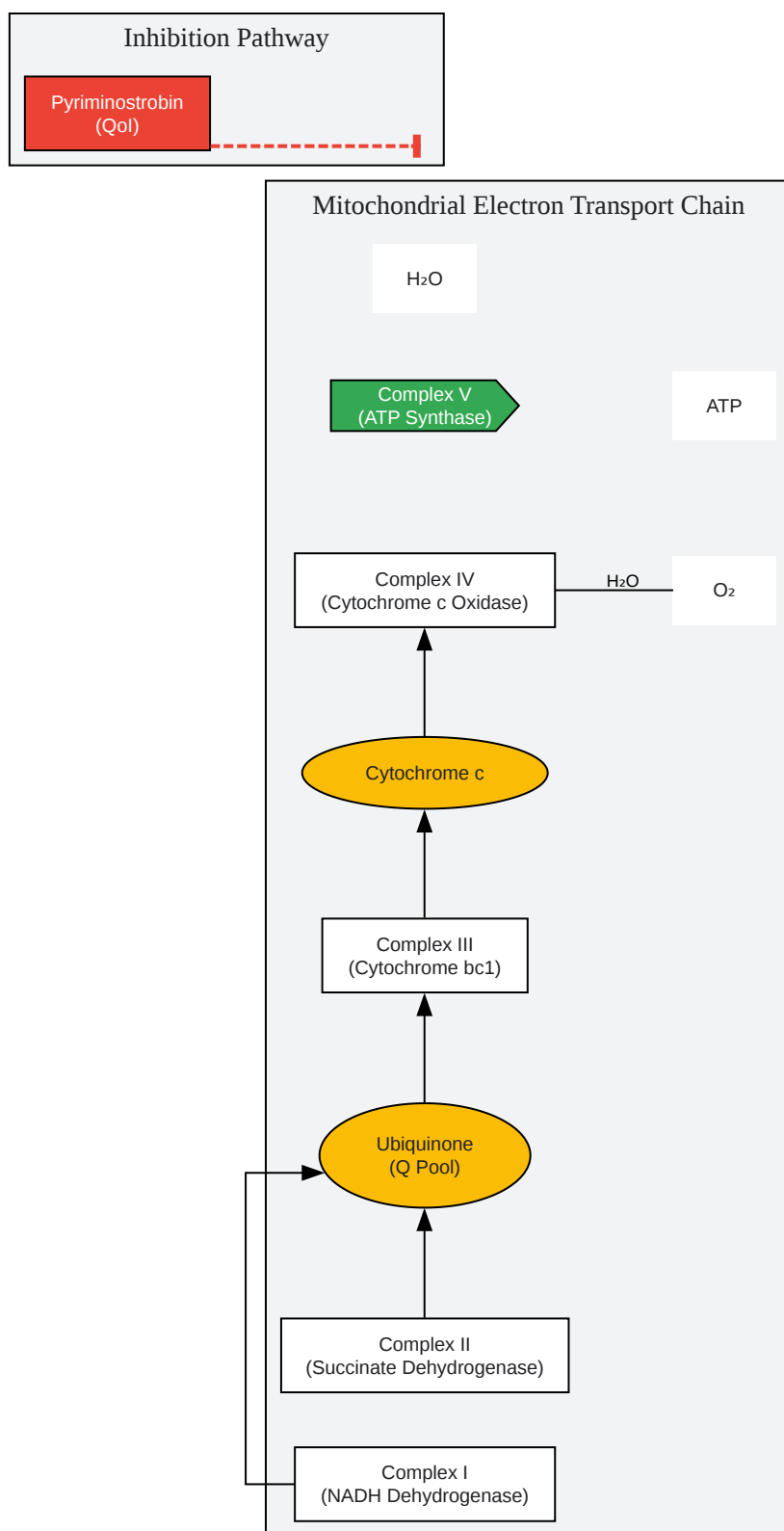
Introduction

Pyriminostrobin, with CAS Registry Number 1257598-43-8, is a methoxyacrylate strobilurin insecticide and acaricide.[2][3] It was developed through the optimization of anilinopyrimidinone lead compounds to enhance bioactivity.[1] Structurally, it is characterized as methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate.[3] The primary utility of **Pyriminostrobin** lies in its efficacy against various mite developmental stages, including eggs, larvae, nymphs, and adults, making it crucial for

managing mite populations in agriculture.[1] Its toxicological assessment is critical for establishing safe handling practices and regulatory limits.

Mechanism of Action

The fungicidal and insecticidal activity of **Pyriminostrobin** stems from its role as a Quinone outside Inhibitor (QoI).[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, a key subunit of Complex III, **Pyriminostrobin** blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the electron transport chain, thereby inhibiting ATP synthesis and leading to cellular energy deprivation and ultimately, cell death in target organisms.[1]



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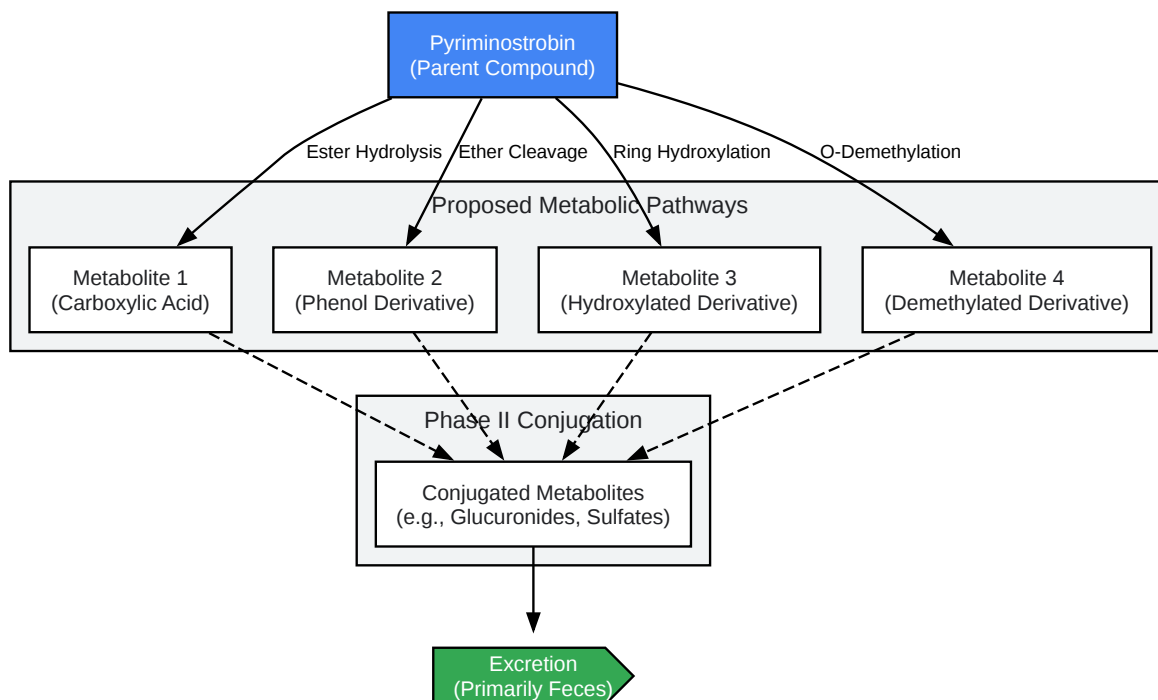
Caption: Mechanism of Action of **Pyriminostrobin**.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for **Pyriminostrobin** is not readily available in the public domain.

However, the toxicokinetic profile can be inferred from related strobilurin compounds like Azoxystrobin and Pyraclostrobin.

- Absorption, Distribution, and Excretion: When administered orally to rats, Pyraclostrobin is absorbed and subsequently excreted, primarily in the feces.[4] Similarly, in studies with lactating goats and laying hens, Azoxystrobin was largely excreted via feces (62-72% and 91-97% of the administered dose, respectively), with minimal residues found in tissues and eggs.[5] This suggests that **Pyriminostrobin** is also likely to be poorly absorbed from the gastrointestinal tract and rapidly excreted.
- Metabolism: Data on the specific metabolites of **Pyriminostrobin** are currently unavailable. [1] For pesticides, metabolism is a critical factor in determining toxicity, as metabolites can be more or less toxic than the parent compound.[6] Based on the chemical structure of **Pyriminostrobin** and known metabolic pathways for other strobilurins, putative metabolic transformations may include:
 - Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.
 - O-Demethylation: Removal of the methyl group from the methoxyacrylate toxophore.
 - Ether Linkage Cleavage: Breaking of the ether bond connecting the pyrimidine ring to the phenyl group.
 - Hydroxylation: Addition of hydroxyl groups to the aromatic rings.



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Caption: Proposed General Metabolic Pathways for **Pyriminostrobin**.

Toxicological Profile of Pyriminostrobin

Due to a lack of specific public data for **Pyriminostrobin**, this section summarizes toxicological findings for closely related and well-studied strobilurins, primarily Pyraclostrobin, to provide a contextual profile.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high-dose exposure. For Pyraclostrobin, clinical signs after oral administration in rats included dyspnea, staggering, piloerection, and diarrhea, which resolved within several days.[4] Strobilurins can be highly toxic to aquatic organisms. For instance, the 96-hour median lethal concentration (LC50) of Pyraclostrobin in zebrafish was determined to be 0.056 mg/L, while another strobilurin, Pyraoxystrobin, showed LC50 values ranging from 1.069 to 5.970 µg/L for different life stages of zebrafish.[7][8][9]

Compound	Test	Species	Value	Reference
Pyraclostrobin	96-h LC50	Zebrafish (Danio rerio)	0.056 mg/L	[7][8]
Pyraoxystrobin	96-h LC50	Zebrafish (Danio rerio) Embryo	4.099 µg/L	[9]
Pyraoxystrobin	96-h LC50	Zebrafish (Danio rerio) Larva	1.069 µg/L	[9]
Picoxystrobin	Acute Reference Dose (ARfD)	Human (extrapolated from rat)	0.67 mg/kg bw	[10]
Pyraclostrobin	Acceptable Daily Intake (ADI)	Human	0.03 mg/kg bw/day	[11]
Pyraclostrobin	Acute Reference Dose (ARfD)	Human	0.03 mg/kg bw	[11]

Sub-chronic and Chronic Toxicity

Repeated dose studies with Pyraclostrobin in mice, rats, and dogs revealed that the primary target organs were in the gastrointestinal tract.[12] Findings included duodenal mucosal hypertrophy and, in rodents, erosion or ulceration of the stomach mucosa, suggesting a local irritant effect.[12]

Compound	Study Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Pyraclostrobin	90-day	Rat (male)	10.7	-	Decreased body weight	[13]
Pyraclostrobin	1-year	Dog	~6	-	Vomiting	[12] [13]
Pyraclostrobin	91-day	Mouse (male)	~4	9.2	Decreased body weight	[13]
Picoxystrobin	Acute Neurotoxicity	Rat	-	200	Basis for ARfD derivation	[10]

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Genotoxicity

Pyraclostrobin has been evaluated in a comprehensive battery of genotoxicity tests. The results from in vitro bacterial and mammalian cell mutagenicity tests, a chromosome damage test, and an in vivo micronucleus test in mice were unequivocally negative.[\[12\]](#)[\[13\]](#) This indicates that Pyraclostrobin is unlikely to be genotoxic.[\[12\]](#) Similarly, metabolites of another strobilurin, Picoxystrobin, showed no genotoxicity concerns.[\[10\]](#)

Carcinogenicity

Long-term carcinogenicity studies have been conducted for Pyraclostrobin in rats and mice. These studies did not provide evidence of a carcinogenic effect.[\[12\]](#)[\[13\]](#) Based on the absence of genotoxicity and the lack of significant tumor induction in animal studies, it has been concluded that Pyraclostrobin is unlikely to pose a carcinogenic risk to humans.[\[12\]](#)

Reproductive and Developmental Toxicity

In a two-generation reproductive toxicity study in rats, Pyraclostrobin led to reduced body-weight gains in adults and pups, along with slightly delayed vaginal patency in female pups at a dose of 33 mg/kg bw/day.[12] Developmental studies in rabbits showed increased post-implantation loss at doses significantly higher than established reference doses.[14] In rats, developmental effects included decreased pup body weight and delayed maturation.[14]

Toxicological Profile of Metabolites

There is a significant data gap regarding the identity and toxicity of **Pyriminostrobin** metabolites. For regulatory purposes, metabolites found in food or the environment at significant levels require toxicological assessment.[6] Studies on Picoxystrobin found that its metabolites, IN-H8612 and IN-QDY63, were of similar or increased toxicity when compared to the parent compound, highlighting the importance of evaluating metabolite-specific toxicity.[10] Without experimental data, the toxicological profile of **Pyriminostrobin**'s metabolites remains uncharacterized.

Experimental Protocols

Standardized protocols, often following OECD (Organisation for Economic Co-operation and Development) guidelines, are crucial for the toxicological evaluation of pesticides.

Genotoxicity Assays

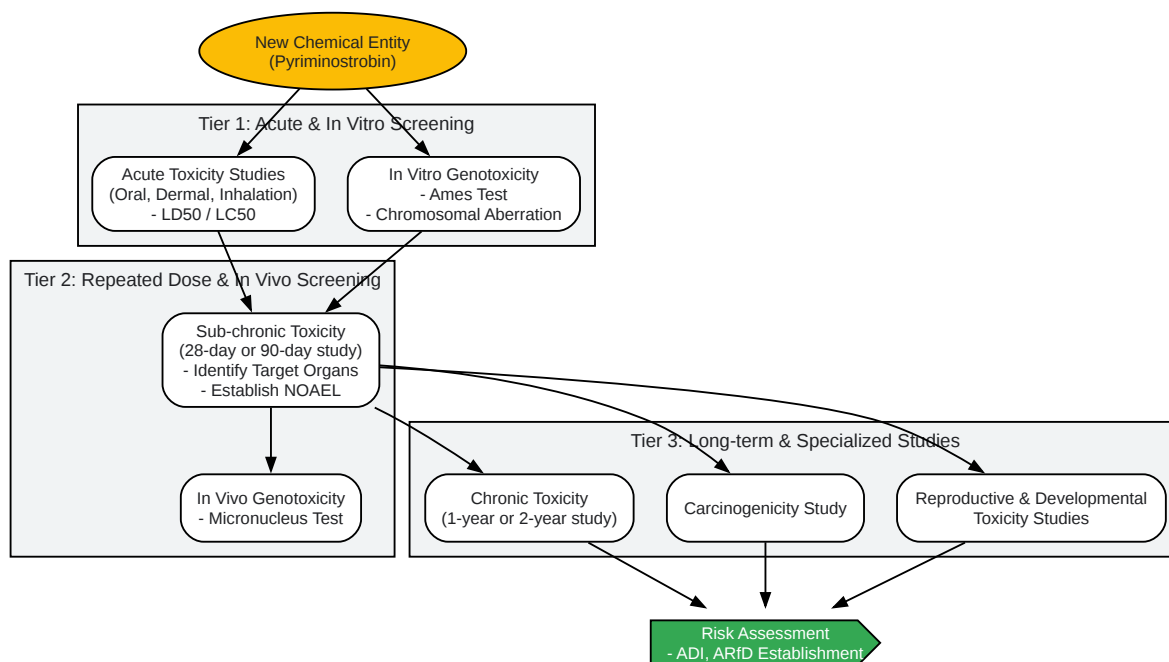
- **Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):** This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control, suggesting the substance is a mutagen.
- **In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474):** Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection. After treatment, bone marrow or peripheral blood is collected. The cells are analyzed for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates that the substance induced chromosomal damage or damage to the mitotic apparatus.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method involves dosing animals with the test substance at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Animals are observed for mortality and clinical signs for up to 14 days. The method allows for the classification of the substance into a specific toxicity category based on the observed mortality.

90-Day Repeated Dose Oral Toxicity Study (OECD TG 408)

The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and selected organs are weighed and examined histopathologically. This study is used to identify target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).



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Caption: Standard Workflow for Toxicological Assessment of a Pesticide.

Summary and Conclusions

Pyriminoestrobin is a strobilurin insecticide that functions by inhibiting mitochondrial Complex III. While specific toxicological data for **Pyriminoestrobin** is scarce in publicly accessible literature, the profile of related compounds like Pyraclostrobin suggests a low potential for acute mammalian toxicity, genotoxicity, and carcinogenicity. The primary effects observed after repeated exposure are related to local irritation of the gastrointestinal tract. However, like other strobilurins, it is expected to be highly toxic to aquatic organisms.

The most significant knowledge gap in the toxicological profile of **Pyriminoestrobin** is the identification and characterization of its metabolites. As demonstrated by other pesticides, metabolites can contribute significantly to the overall toxicity. Therefore, future research should

focus on elucidating the metabolic fate of **Pyriminostrobin** in various systems and conducting comprehensive toxicological evaluations of its major metabolites to complete a thorough risk assessment.

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